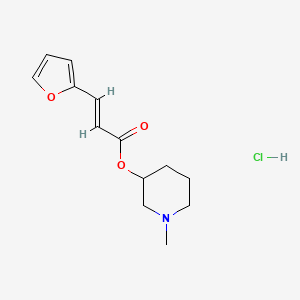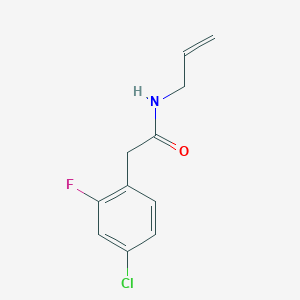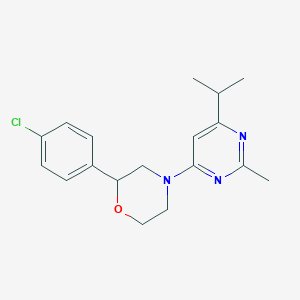
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride, also known as MFAH, is a chemical compound that has gained significant attention in scientific research. MFAH is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase activity by MFAH has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to have potent inhibitory activity against acetylcholinesterase. It has also been shown to have good selectivity for acetylcholinesterase over butyrylcholinesterase, another enzyme that breaks down acetylcholine. 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals.
Orientations Futures
There are several future directions for research on 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and neurotransmitters. Finally, further research is needed to optimize the dosing and administration of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride to maximize its therapeutic potential while minimizing toxicity.
Méthodes De Synthèse
The synthesis of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 3-(2-furyl)acrylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain. The inhibition of acetylcholinesterase activity by 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Propriétés
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJMQQNLCLRD-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)
![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)